![molecular formula C8H15NO6 B583411 N-acetyl-D-[1-13C]galactosamine CAS No. 478518-53-5](/img/structure/B583411.png)
N-acetyl-D-[1-13C]galactosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D-galactosamine (GalNAc) is an amino sugar and a component of many O-linked and N-linked glycan structures . It is a derivative of galactose used to form the antigen for the A blood group . It plays a crucial role in intercellular communication and is concentrated in sensory nerve structures of both humans and animals .
Synthesis Analysis
N-Acetyl-D-galactosamine can be synthesized via the Heyns rearrangement of D-tagatose with benzylamine . Another method involves the use of rare earth metal triflates to synthesize various GalNAc glycosides .Molecular Structure Analysis
The molecular formula of N-acetyl-D-[1-13C]galactosamine is C8H15NO6 . Its molecular weight is 222.20 g/mol . The IUPAC name is N - [ (3 R ,4 R ,5 R ,6 R )-2,4,5-trihydroxy-6- (hydroxymethyl) (2 13 C)oxan-3-yl]acetamide .Chemical Reactions Analysis
N-Acetyl-D-galactosamine is a key building block of oligosaccharides and can be used in the synthesis of various N-protected D-galactosamine derivatives .Physical And Chemical Properties Analysis
N-acetyl-D-[1-13C]galactosamine has a molecular weight of 222.20 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . Its exact mass is 222.09329203 g/mol .Applications De Recherche Scientifique
Sulfatase Enzymes and Marine Polysaccharides
N-acetyl-D-galactosamine (GalNAc) plays a crucial role in sulfation, which affects the bioactivity of many marine-origin polysaccharides. One fascinating area of research involves sulfatases, enzymes that control the degree of sulfation. Here’s what we know:
- SulA1 Sulfatase : A novel sulfatase encoded by the gene sulA1 was characterized. It is produced in Escherichia coli and belongs to sulfatase family 1. The enzyme contains conserved catalytic residues (Cys57 and His190) and shows increased activity in the presence of Ca2+. Residues for Ca2+ binding were identified, and the enzyme’s activity profile has an optimum temperature of 40–50 °C and pH 5.5. Interestingly, it exhibits desulfation activity specifically on GalNAc4S, a sulfated monomer found in chondroitin sulfate A .
Affinity Chromatography and Protein Chromatography
N-Acetyl-D-galactosamine is used in affinity chromatography and protein chromatography. Researchers exploit its specific binding properties to isolate and purify proteins of interest. The GalNAc moiety interacts with lectins or other GalNAc-binding proteins, allowing selective separation of target proteins from complex mixtures .
Lectin Bead Binding Assays and Immunohistochemistry
GalNAc is employed as a haptenic sugar in lectin bead binding assays. These assays assess the specificity of lectin binding by pre-adsorbing Wisteria floribunda lectin. Additionally, GalNAc facilitates lectin blot inhibition in immunohistochemistry experiments .
GalNAc-Aided Delivery of siRNA to Hepatocytes
Triantennary GalNAc-siRNA conjugates have high affinity for the hepatocyte-specific asialoglycoprotein receptor (ASGPR). Uptake occurs via clathrin-coated pits, leading to clathrin-coated vesicle formation. This concept holds promise for targeted delivery of siRNA drugs to hepatocytes .
Mécanisme D'action
- GalNAc is an amino sugar and a component of many O-linked and N-linked glycan structures .
- Its primary target is the glycosylation process. Specifically, it serves as the initial O-linked sugar for many serine and threonine residues in protein glycosylations .
Target of Action
Biochemical Pathways
Safety and Hazards
N-acetyl-D-galactosamine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention is recommended .
Propriétés
IUPAC Name |
N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1/i8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-GCYRFSSTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[13CH]1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propanone,1-[3-(phenylmethyl)-2(3H)-benzothiazolylidene]-(9CI)](/img/no-structure.png)
![N,N-Dimethyl-1-(5,6,7,8-tetrahydroimidazo[1,2-A]pyrazin-2-YL)methanamine](/img/structure/B583333.png)
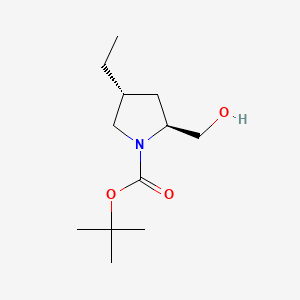
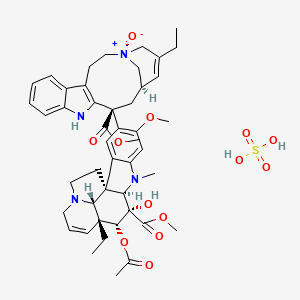
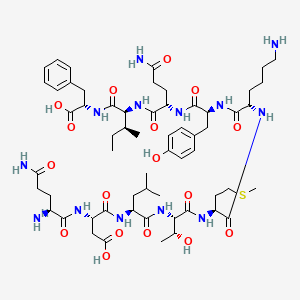
![(3AR,4R,6R,7aR)-4-ethoxy-1,6-dimethylhexahydro-1H-pyrano[4,3-d]oxazole](/img/structure/B583337.png)
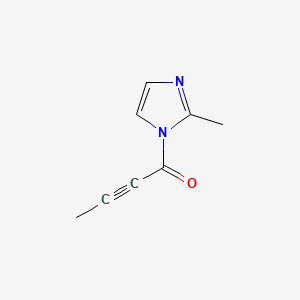
acetyl chloride](/img/structure/B583341.png)
![3-Methoxybicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B583344.png)

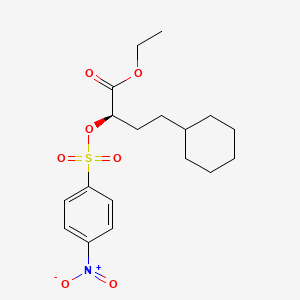

![4h-[1,3,4]Thiadiazino[4,5-a]benzimidazole](/img/structure/B583351.png)